molecular formula C9H10BrN3 B1375868 1H-Benzimidazole-2-ethanamine, 7-bromo- CAS No. 3324-07-0

1H-Benzimidazole-2-ethanamine, 7-bromo-

Cat. No. B1375868
CAS RN: 3324-07-0
M. Wt: 240.1 g/mol
InChI Key: UOTQOYUBCRMCPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-2-ethanamine, 7-bromo-, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-ethanamine, 7-bromo- consists of a benzimidazole ring attached to an ethanamine group. The benzimidazole ring is a bicyclic heterocycle consisting of fused benzene and imidazole rings .


Chemical Reactions Analysis

Benzimidazole derivatives, including 1H-Benzimidazole-2-ethanamine, 7-bromo-, are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .


Physical And Chemical Properties Analysis

1H-Benzimidazole-2-ethanamine, 7-bromo- is a solid compound with a molecular weight of 240.104. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Activities

1H-Benzimidazole-2-ethanamine, 7-bromo- and its derivatives have been studied extensively for their synthesis and various biological activities. For instance, Abdel‐Aziz et al. (2011) synthesized derivatives of benzimidazole with potent immunosuppressive and immunostimulatory activities on immune cells, alongside exhibiting cytotoxicity against several carcinoma cell lines (Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I., 2011). Similarly, Khalifa et al. (2018) investigated benzimidazole derivatives for their antibacterial and antitumor activities (Khalifa, M., Gobouri, A., Kabli, F. M., Altalhi, T. A., Almalki, A. S., & Mohamed, M., 2018).

Antifungal and Antimicrobial Properties

Benzimidazole derivatives demonstrate significant antifungal properties. Khabnadideh et al. (2012) synthesized benzimidazole derivatives with effective action against Candida, Aspergillus, and dermatophytes, highlighting their potential in antifungal drug development (Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N., 2012). Additionally, Alasmary et al. (2015) synthesized benzimidazole derivatives that showed promising antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) and also exhibited potent fungicidal activity (Alasmary, F., Snelling, A. M., Zain, M. E., Alafeefy, A., Awaad, A., & Karodia, N., 2015).

Catalytic and Antimicrobial Applications

Benzimidazole derivatives have also found use in catalysis and other antimicrobial applications. Duan et al. (2012) synthesized α-amino-benzimidazole derivatives for use in transfer hydrogenation reactions, demonstrating their catalytic capabilities (Duan, K., Li, X., Li, Y., & Wang, J., 2012). In the context of antimicrobial activity, Reddy and Reddy (2010) explored novel benzimidazole derivatives for their effective antibacterial and antifungal properties (Reddy, V., & Reddy, K. R., 2010).

Antiviral and Anti-inflammatory Activities

Lastly, the antiviral and anti-inflammatory potentials of benzimidazole derivatives have been researched. For example, Prichard et al. (2011) studied benzimidazole nucleoside analogs for their inhibitory effect on human cytomegalovirus replication (Prichard, M., Frederick, S. L., Daily, S., Borysko, K., Townsend, L., Drach, J., & Kern, E., 2011). In the area of anti-inflammatory research, KunnambathKrishnakumar et al. (2013) synthesized benzimidazole derivatives that showed significant anti-inflammatory activity in rat models (KunnambathKrishnakumar, A., Bhatb, A. R., & Umaac, K., 2013).

Safety And Hazards

1H-Benzimidazole-2-ethanamine, 7-bromo- is not intended for human or veterinary use. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQOYUBCRMCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-ethanamine, 7-bromo-

CAS RN

4507-68-0
Record name 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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